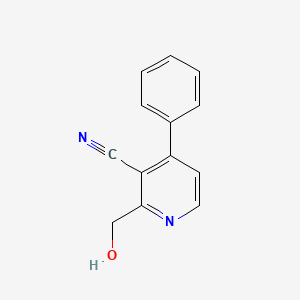![molecular formula C19H20N2O4 B5580733 N-[4-(acetylamino)phenyl]-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B5580733.png)
N-[4-(acetylamino)phenyl]-3-(3,4-dimethoxyphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[4-(acetylamino)phenyl]-3-(3,4-dimethoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C19H20N2O4 and its molecular weight is 340.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 340.14230712 g/mol and the complexity rating of the compound is 472. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Applications
A study by Fahim and Shalaby (2019) investigated the synthesis of novel benzenesulfonamide derivatives, including acryloyl(phenyl)benzenesulfonamide derivatives, and evaluated their in vitro antitumor activity against HepG2 and MCF-7 cell lines. This research highlights the potential of acrylamide derivatives in developing anticancer therapies (Asmaa M. Fahim & Mona A. Shalaby, 2019).
Environmental and Polymer Science
Smith and Oehme (1991) provided an overview of acrylamide and polyacrylamide, focusing on their environmental fate and neurotoxicity. While this study primarily addresses the broader category of acrylamides, it underscores the importance of understanding the environmental impact and safety of chemical compounds, including specific acrylamide derivatives (Eldon A. Smith & F. Oehme, 1991).
Material Science and Polymer Chemistry
Jiang et al. (2014) synthesized a new acrylamide monomer with specific side chains, leading to homopolymers with tunable lower critical solution temperatures (LCST). This research demonstrates the versatility of acrylamide derivatives in creating smart materials responsive to environmental changes, such as pH and temperature (Xue Jiang, Chun Feng, Guolin Lu, & Xiaoyu Huang, 2014).
Drug Delivery Systems
The development of temperature and pH-sensitive polymer systems for controlled drug release was explored by Kim et al. (2001), utilizing a polymer mixture including polyethyl acrylamide. Such studies are indicative of the potential for acrylamide derivatives in designing advanced drug delivery mechanisms that can respond to the body's environmental conditions (Eun Jung Kim, Sun Hang Cho, & S. Yuk, 2001).
Antimicrobial and Antioxidant Agents
Sadula et al. (2014) synthesized and characterized novel chalcone linked imidazolones as potential antimicrobial and antioxidant agents. This research underscores the chemical versatility and potential biological applications of acrylamide derivatives in creating compounds with desirable biological activities (Anitha Sadula, Usha Rani Peddaboina, & Prameela Subhashini N. J, 2014).
Properties
IUPAC Name |
(E)-N-(4-acetamidophenyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-13(22)20-15-6-8-16(9-7-15)21-19(23)11-5-14-4-10-17(24-2)18(12-14)25-3/h4-12H,1-3H3,(H,20,22)(H,21,23)/b11-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJRMIREDGTYSA-VZUCSPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C=CC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(5-methyl-1H-benzimidazol-2-yl)ethyl]-2-(4-methyl-1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5580663.png)
![2-(dimethylamino)-2-(4-fluorophenyl)-N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}acetamide](/img/structure/B5580669.png)
![1-{4-[2-(1,1-dioxidotetrahydro-3-thienyl)ethyl]phenyl}propan-1-one](/img/structure/B5580676.png)
![9-[(4-acetyl-1-methyl-1H-pyrrol-2-yl)methyl]-2-cyclopropyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5580690.png)

![N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-3,4,7-trimethyl-1H-indole-2-carboxamide](/img/structure/B5580701.png)
![3-[(2-{1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5580703.png)


![2-[4-(phenylacetyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B5580747.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-3,4-dimethylbenzamide](/img/structure/B5580749.png)
![N-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5580757.png)
![8-[3-(1H-imidazol-1-yl)propyl]-2-(3-methoxybenzyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5580760.png)
![(3-{4-[4-ethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-piperidinyl}-3-oxopropyl)amine hydrochloride](/img/structure/B5580766.png)
